

KR-31080: A Technical Guide for Researchers

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Compound of Interest

Compound Name: KR-31080

Cat. No.: B1240759

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **KR-31080**, a novel peroxisome proliferator-activated receptor gamma (PPAR γ) agonist. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided to facilitate further research.

Core Compound Information: KR-31080 (KR-62980)

KR-31080 is scientifically recognized and indexed in chemical databases primarily under its synonym, KR-62980. This compound has garnered interest for its potential therapeutic applications, particularly in the realm of neuroprotection.

Chemical Structure and Properties

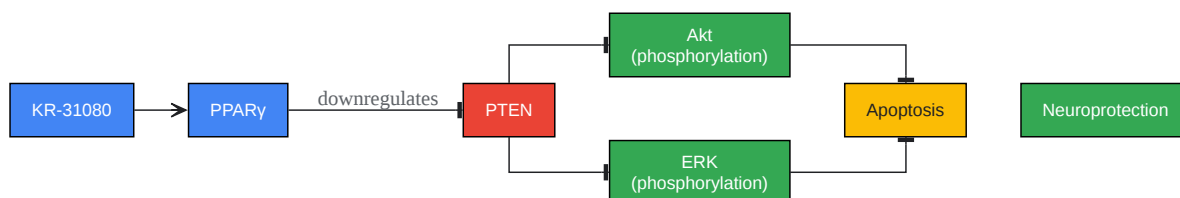
The fundamental chemical and physical properties of **KR-31080** are detailed below. This information is crucial for understanding its behavior in biological systems and for designing experimental protocols.

Property	Value
IUPAC Name	2-ethoxycarbonyl-N-methyl-6-(2-morpholin-4-ylethoxy)-3-phenylinden-1-imine oxide
Molecular Formula	C ₂₅ H ₂₈ N ₂ O ₅
Molecular Weight	436.5 g/mol
CAS Number	867187-61-9
Canonical SMILES	<chem>CCOC(=O)C1=C(C2=C(C=C(C=C2)OCCN3CCOCC3)C1=O)C4=CC=CC=C4</chem>
Synonyms	KR-62980, KR31080, KR62980

Mechanism of Action and Signaling Pathway

KR-31080 functions as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor that plays a critical role in regulating gene expression involved in adipogenesis, glucose metabolism, and inflammation. Its activity as a PPAR γ agonist underlies its observed therapeutic effects, including its neuroprotective properties.

Research has elucidated a key signaling pathway through which **KR-31080** exerts its neuroprotective effects. The compound has been shown to modulate the PTEN/Akt/ERK pathway. Specifically, agonism of PPAR γ by **KR-31080** leads to the suppression of PTEN (Phosphatase and tensin homolog) expression. This, in turn, results in the increased phosphorylation and activation of Akt (also known as Protein Kinase B) and ERK (Extracellular signal-regulated kinase). The activation of the Akt and ERK signaling cascades is a well-established mechanism for promoting cell survival and inhibiting apoptosis (programmed cell death).



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KR-31080 Signaling Pathway

Experimental Protocols

To facilitate further investigation of **KR-31080**, detailed protocols for key in vitro assays are provided below. These protocols are based on standard methodologies employed in the characterization of PPARγ agonists and neuroprotective agents.

PPARγ Transactivation Assay

This assay determines the ability of **KR-31080** to activate the PPARγ receptor, leading to the transcription of a reporter gene.

Materials:

- Mammalian cell line (e.g., HEK293T, HepG2)
- Expression plasmid for a GAL4-PPARγ ligand-binding domain (LBD) fusion protein
- Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium and supplements
- **KR-31080** stock solution (in DMSO)

- Positive control (e.g., Rosiglitazone)
- Luciferase assay system
- Luminometer

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the GAL4-PPAR γ LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of **KR-31080** or the positive control. Include a vehicle control (DMSO).
- Incubation: Incubate the cells for an additional 24 hours.
- Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of **KR-31080** on cell viability, which is particularly relevant when evaluating its neuroprotective effects against a toxic insult.

Materials:

- Neuronal cell line (e.g., SH-SY5Y, PC12)
- Cell culture medium and supplements

- Toxin to induce cell death (e.g., 6-hydroxydopamine, rotenone)
- **KR-31080** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plate reader

Protocol:

- Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of **KR-31080** for a specified period (e.g., 2 hours).
- Induction of Cytotoxicity: Add the chosen toxin to the wells (except for the control wells) to induce cell death.
- Incubation: Incubate the plate for a period sufficient to induce significant cell death in the toxin-treated control group (e.g., 24 hours).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Western Blot for ERK Phosphorylation

This protocol is used to detect the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK).

Materials:

- Cell line of interest
- **KR-31080** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-ERK and anti-total-ERK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

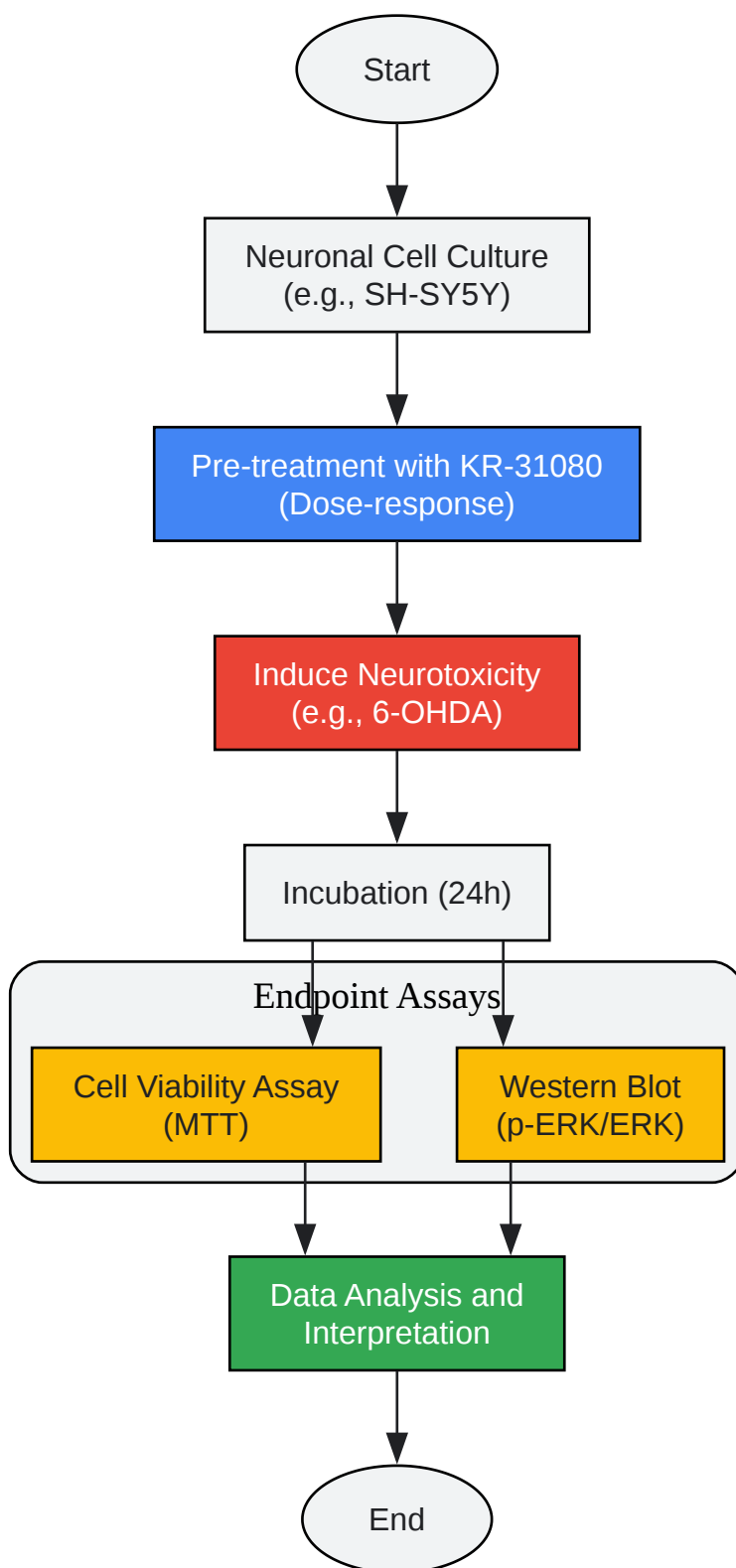
Protocol:

- Cell Treatment: Culture cells to 80-90% confluency and then treat with **KR-31080** for various time points or at different concentrations.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Stripping and Re-probing:** The membrane can be stripped and re-probed with an anti-total-ERK antibody to normalize the p-ERK signal to the total amount of ERK protein.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of **KR-31080** in a cell-based model of neurotoxicity.



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Workflow for Neuroprotection Assay

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